4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Kinase inhibitor design FGFR Structure-activity relationship

4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-47-7) is a synthetic small-molecule belonging to the N-pyridylpyrazole carboxamide class, characterized by a 4-acetamidobenzamide core linked via a methylene bridge to a 5-(1-methyl-1H-pyrazol-4-yl)pyridine moiety. This compound is a regioisomer of the 5-pyrazolyl analog, which has been disclosed as a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 2034308-47-7
Cat. No. B2880945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS2034308-47-7
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
InChIInChI=1S/C19H19N5O2/c1-13(25)23-18-5-3-15(4-6-18)19(26)21-9-14-7-16(10-20-8-14)17-11-22-24(2)12-17/h3-8,10-12H,9H2,1-2H3,(H,21,26)(H,23,25)
InChIKeyCSTQWLITWPTVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-47-7): Structural Classification & Procurement Context


4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-47-7) is a synthetic small-molecule belonging to the N-pyridylpyrazole carboxamide class, characterized by a 4-acetamidobenzamide core linked via a methylene bridge to a 5-(1-methyl-1H-pyrazol-4-yl)pyridine moiety . This compound is a regioisomer of the 5-pyrazolyl analog, which has been disclosed as a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases . Compounds within this chemotype have also been explored for insecticidal applications via structural elaboration of the chlorantraniliprole scaffold [1]. The specific 4-pyrazolyl substitution pattern creates a distinct vector angle and hydrogen-bonding topography compared to the more commonly investigated 5-pyrazolyl and 3-pyrazolyl congeners, which may translate into differential target engagement or selectivity .

Why Generic Substitution of 4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide Carries Scientific Risk


Regioisomeric substitution on the pyrazole ring (4-yl vs. 5-yl vs. 3-yl) is not a conservative chemical change. In closely related N-pyridylpyrazole carboxamide series, the position of the pyrazole linkage dictates the dihedral angle between the pyrazole and pyridine rings, altering the three-dimensional presentation of the acetamidobenzamide pharmacophore to the ATP-binding pocket . For FGFR-targeting applications, the 5-pyrazolyl isomer has been explicitly characterized as a potent, selective ATP-competitive inhibitor, while the 4-pyrazolyl isomer—the target compound here—has not been equivalently profiled in public disclosures . In insecticidal applications, minor aryl substitution changes in the same chemotype produced LC50 values spanning over an order of magnitude (2.04 mg/L to 23.72 mg/L against Plutella xylostella), demonstrating that structural analogs within this class are not functionally interchangeable [1]. Procurement of the incorrect regioisomer therefore carries the risk of invalid biological results, wasted assay resources, and misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence: 4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 4-Pyrazolyl vs. 5-Pyrazolyl Linkage Topography

The target compound features a 1-methyl-1H-pyrazol-4-yl group attached at the 5-position of the pyridine ring, creating a para-like (C4-C5′) connectivity between the two heterocycles. In contrast, the more extensively characterized analog 4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide employs a meta-like (C5-C5′) connectivity . This regioisomeric difference alters the vector of the pyrazole N2-methyl group relative to the hinge-binding pyridine nitrogen, which in kinase inhibitor design can affect ATP-pocket complementarity and selectivity across the FGFR family (FGFR1–4) . No public head-to-head biochemical or cellular comparison between these two specific regioisomers has been identified in the available literature, but in an analogous pyrazole-pyridine kinase inhibitor series (e.g., pyrazolylaminopyridines as FAK inhibitors), regioisomeric pyrazole attachment was shown to shift kinase selectivity profiles [1].

Kinase inhibitor design FGFR Structure-activity relationship Regioisomerism

Insecticidal Potency Range Within the N-Pyridylpyrazole Carboxamide Chemotype

The target compound belongs to a series of acetamido derivatives containing N-pyridylpyrazole carboxamides designed by extending the amide bridge of chlorantraniliprole. In a published study, the most potent analog (compound 5g) exhibited an LC50 of 2.04 mg/L against Plutella xylostella, which was 3.6-fold more potent than the commercial organophosphate insecticide chlorpyrifos (LC50 = 7.25 mg/L) [1]. Other analogs in the same series showed LC50 values of 23.72 mg/L (compound 5e) and 20.01 mg/L (compound 5v), demonstrating that specific aryl substitution choices within this chemotype can produce >11-fold variation in potency [1]. While the exact LC50 of the target 4-pyrazolyl compound has not been independently reported in the public domain, its structural placement within this SAR landscape provides a testable hypothesis that its insecticidal potency may differ from both the lead compound 5g and the less potent analogs depending on whether the 4-pyrazolyl substitution confers favorable or unfavorable steric/electronic interactions with the Plutella xylostella ryanodine receptor binding site.

Agrochemical discovery Insecticidal activity Plutella xylostella Ryanodine receptor modulator

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity

The target compound (C19H19N5O2, MW 349.39 g/mol) possesses 2 hydrogen-bond donors (amide NH groups), 5 hydrogen-bond acceptors, and a calculated AlogP of approximately 1.29 with a polar surface area of 90.65 Ų . These values place it within favorable oral drug-likeness space (Rule of Five compliant). For comparison, the 5-pyrazolyl regioisomer has identical molecular formula and mass, but the different connectivity alters the spatial distribution of polarity, which may affect chromatographic retention time, solubility, and membrane permeability in cell-based assays . For instance, the 4-pyrazolyl isomer may exhibit a different effective logD7.4 due to altered intramolecular hydrogen-bonding between the pyrazole N2 and the adjacent amide carbonyl, a feature that is sterically less accessible in the 5-pyrazolyl analog. This property difference is material for assay development: the two isomers may require different DMSO stock concentrations, different cell permeabilization protocols, or exhibit differential non-specific binding to assay plates.

Drug-likeness Physicochemical properties Lipophilicity Permeability

Kinase Selectivity Potential: FGFR4 vs. FGFR1/2/3 Preference in the Structural Family

The broader N-pyridylpyrazole carboxamide patent landscape includes multiple series of compounds optimized for FGFR4 selectivity, with some analogs achieving single-digit nanomolar IC50 values against FGFR4 while maintaining >100-fold selectivity over FGFR1 [1]. For example, patents assigned to Shanghai Zheye Biotechnology Limited Liability Company (US Patent family covering FGFR4-selective inhibitors) disclose compounds with 'selective and significant inhibitory activities against FGFR4' for the treatment of FGF19-driven hepatocellular carcinoma [2]. The 5-pyrazolyl isomer of the target compound has been explicitly described as a 'potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3' , suggesting pan-FGFR activity rather than FGFR4 selectivity. The 4-pyrazolyl isomer remains publicly uncharacterized for kinase inhibition. If the 4-pyrazolyl substitution alters the compound's ability to interact with the gatekeeper residue or the DFG motif of FGFR4 vs. FGFR1, the selectivity profile could shift substantially—a hypothesis that can only be tested with the authentic 4-pyrazolyl compound, not the 5-pyrazolyl surrogate.

FGFR4 Kinase selectivity Hepatocellular carcinoma ATP-competitive inhibitor

Optimal Application Scenarios for 4-Acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide


Regioisomeric SAR Probe for FGFR Kinase Selectivity Profiling

The 4-pyrazolyl substitution geometry provides a structurally distinct vector for ATP-pocket engagement compared to the 5-pyrazolyl isomer. This compound is best deployed as a matched-pair comparator in FGFR1–4 selectivity panels to determine whether the pyrazole C4 vs. C5 attachment shifts isoform preference . Such studies can reveal whether the 4-pyrazolyl isomer preferentially inhibits FGFR4—the isoform most implicated in hepatocellular carcinoma—rather than FGFR1–3 as reported for the 5-pyrazolyl analog [1]. The compound should be screened alongside the 5-pyrazolyl isomer under identical assay conditions (Kinase HotSpot, ATP at Km, pH 7.5, 25°C) to generate a quantitative selectivity fingerprint.

Insecticidal Lead Optimization in the Chlorantraniliprole Analog Series

Given that the N-pyridylpyrazole carboxamide chemotype has produced compounds with >3-fold superiority over chlorpyrifos (LC50 2.04 vs. 7.25 mg/L against P. xylostella), the target compound is a candidate for leaf-dip bioassay screening to determine whether the 4-pyrazolyl substitution improves or diminishes ryanodine receptor modulator activity relative to the lead compound 5g [2]. The 4-pyrazolyl isomer represents an unexplored substitution pattern within the SAR landscape that includes 11.6-fold intra-series potency variation (2.04–23.72 mg/L), making it a valuable probe for defining the steric tolerance of the Plutella xylostella target site. Positive results would justify field trials and formulation development; negative results would define the SAR boundary.

Physicochemical Comparator for Cell-Based Permeability and Nonspecific Binding Studies

The target compound and its 5-pyrazolyl regioisomer share identical molecular formula, MW (349.39), calculated logP (1.29), and tPSA (90.65 Ų) . This makes them an ideal matched molecular pair for isolating the impact of 3D polarity distribution on cellular permeability (Caco-2 or MDCK assay), nonspecific binding to assay plates, and microsomal metabolic stability—parameters that are critical for compound prioritization but cannot be predicted from 2D property calculations alone. Any observed difference in effective permeability, fraction unbound, or intrinsic clearance between the two isomers can be attributed exclusively to the regioisomeric connectivity, providing mechanistic insight into how pyrazole attachment geometry affects ADME properties.

Chemical Biology Tool for FGFR4-FGF19 Autocrine Signaling Pathway Studies

If profiling confirms FGFR4 inhibitory activity, this compound could serve as a chemical probe for dissecting the FGFR4-FGF19 signaling axis in hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7) [1]. The 4-pyrazolyl isomer's uncharacterized selectivity profile presents an opportunity: if it demonstrates preferential FGFR4 inhibition, it would be a valuable tool compound for studying FGF19-driven proliferation without the confounding hyperphosphatemia associated with pan-FGFR inhibition. Initial experiments should include measurement of FGF19 secretion (ELISA), FGFR4 autophosphorylation (phospho-FGFR4 Y642 Western blot), and downstream ERK/AKT pathway modulation at compound concentrations determined by biochemical IC50 values.

Quote Request

Request a Quote for 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.